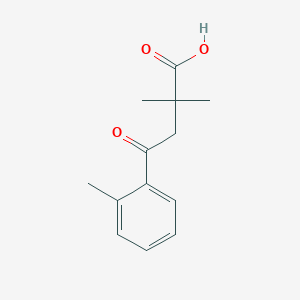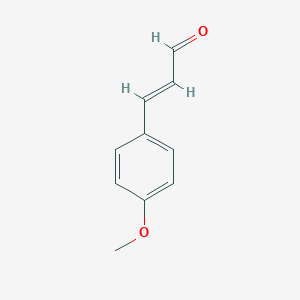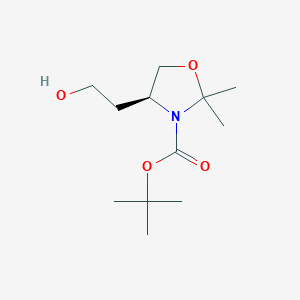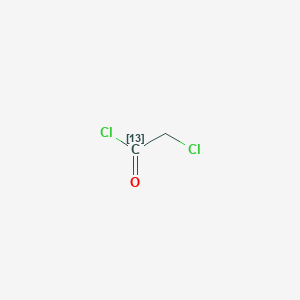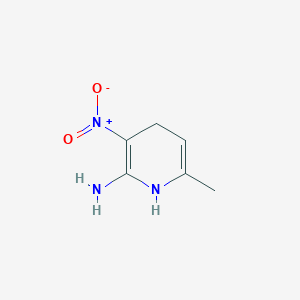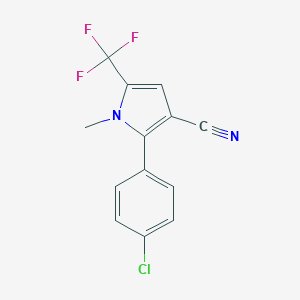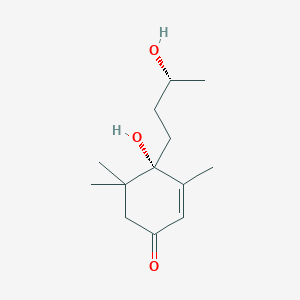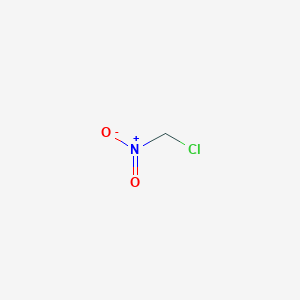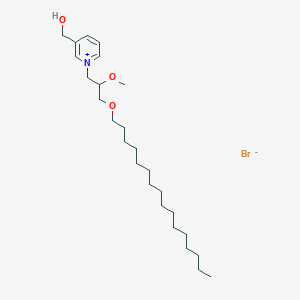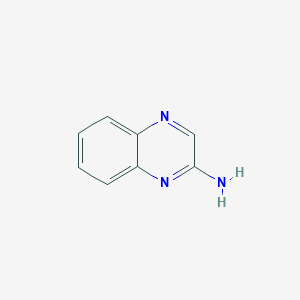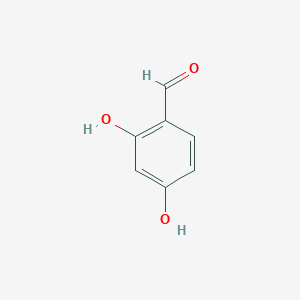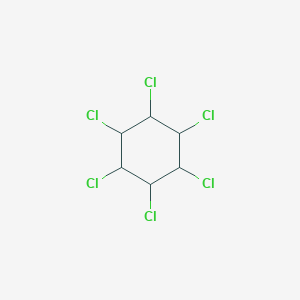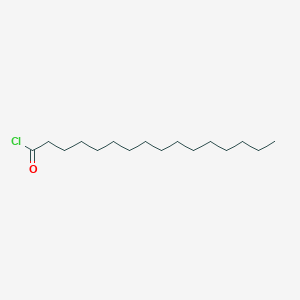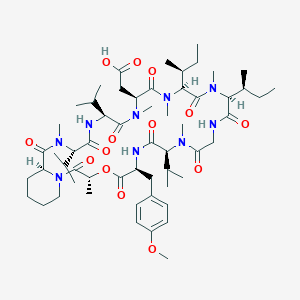
Cyclopeptolide 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopeptolide 1 is a natural product that belongs to the class of macrocyclic peptides. It was first isolated from the marine cyanobacterium Symploca sp. in 2005. Since then, it has attracted a lot of attention from the scientific community due to its potential as a therapeutic agent. Cyclopeptolide 1 has shown promising results in various scientific studies, which has led to its synthesis and exploration of its mechanism of action, biochemical and physiological effects, and future directions.
作用机制
The mechanism of action of Cyclopeptolide 1 is not fully understood. However, several studies have suggested that it acts by inhibiting the activity of certain enzymes and proteins in the body. For example, it has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, it has been found to inhibit the activity of NF-κB, a protein involved in the regulation of the immune response.
生化和生理效应
Cyclopeptolide 1 has been found to exhibit several biochemical and physiological effects. For example, it has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the production of pro-inflammatory cytokines by suppressing the activity of NF-κB. Additionally, it has been found to exhibit potent anti-microbial activity by disrupting the bacterial cell membrane.
实验室实验的优点和局限性
Cyclopeptolide 1 has several advantages and limitations for lab experiments. One advantage is its potent biological activity, which makes it a valuable tool for studying various biological processes. Additionally, its structural complexity makes it an interesting target for chemical synthesis. However, its limited availability and high cost can be a limitation for some experiments. Additionally, its potential toxicity and lack of specificity can also be a limitation.
未来方向
There are several future directions for research on Cyclopeptolide 1. One direction is to explore its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, its anti-microbial activity could be further explored as a potential alternative to traditional antibiotics. Another direction is to explore its mechanism of action in more detail, which could lead to the development of more specific and potent derivatives. Finally, the synthesis of Cyclopeptolide 1 and its derivatives could be optimized to improve its availability and reduce its cost.
合成方法
The synthesis of Cyclopeptolide 1 is a complex and challenging process due to its structural complexity. However, several research groups have successfully synthesized Cyclopeptolide 1 using different methods. The most common method is solid-phase peptide synthesis, which involves the stepwise assembly of amino acids on a solid support. Other methods include solution-phase synthesis and semisynthesis.
科学研究应用
Cyclopeptolide 1 has been the subject of extensive research due to its potential as a therapeutic agent. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. Several studies have shown that Cyclopeptolide 1 has the ability to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases. Cyclopeptolide 1 has also exhibited potent anti-microbial activity against several bacterial strains, making it a potential alternative to traditional antibiotics.
属性
CAS 编号 |
154429-12-6 |
|---|---|
产品名称 |
Cyclopeptolide 1 |
分子式 |
C57H91N9O14 |
分子量 |
1126.4 g/mol |
IUPAC 名称 |
2-[(3R,6S,9S,15S,18S,21S,24S,27S,30S)-15,18-bis[(2S)-butan-2-yl]-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid |
InChI |
InChI=1S/C57H91N9O14/c1-18-34(9)47-49(70)58-30-42(67)62(13)45(32(5)6)50(71)59-39(28-37-23-25-38(79-17)26-24-37)57(78)80-36(11)52(73)66-27-21-20-22-40(66)53(74)63(14)46(33(7)8)51(72)60-44(31(3)4)55(76)61(12)41(29-43(68)69)54(75)65(16)48(35(10)19-2)56(77)64(47)15/h23-26,31-36,39-41,44-48H,18-22,27-30H2,1-17H3,(H,58,70)(H,59,71)(H,60,72)(H,68,69)/t34-,35-,36+,39-,40-,41-,44-,45-,46-,47-,48-/m0/s1 |
InChI 键 |
WRIUTPDMSISMSW-OJCSTHIPSA-N |
手性 SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N([C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N2CCCC[C@H]2C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)[C@@H](C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |
SMILES |
CCC(C)C1C(=O)NCC(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N2CCCCC2C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |
规范 SMILES |
CCC(C)C1C(=O)NCC(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N2CCCCC2C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |
同义词 |
cyclopeptolide 1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



